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CAS No.: 158815-60-2

Cat. No.: B1177078

Get Quote

Executive Summary
Fmoc-L-tryptophanol (CAS: 133464-92-5) is a chiral amino alcohol derivative used primarily as

a building block in peptide synthesis and as a reference standard in chiral chromatography. Its

UV-Vis spectral profile is complex due to the presence of two distinct chromophores: the

fluorenylmethoxycarbonyl (Fmoc) protecting group and the indole side chain of tryptophan.

This guide provides a comparative analysis of Fmoc-tryptophanol against its constituent

moieties (Free Tryptophan and Fmoc-Cl). It establishes a standard reference framework for

identifying purity and concentration, emphasizing the critical "Quantification Window" at 301 nm

which avoids indole interference.

Part 1: Spectral Characteristics & Theoretical
Underpinning
The UV-Vis spectrum of Fmoc-tryptophanol is effectively a summation of the Fmoc and

Tryptophan absorption profiles. Understanding the contribution of each moiety is essential for

accurate quantification.
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The Chromophore Decomposition

Chromophore (nm)

Approx.[1][2][3][4]
[5]

(M⁻¹cm⁻¹)

Spectral Behavior

Indole (Trp) 280 ~5,600

Broad peak.

Responsible for

protein absorbance at

280 nm.[5][6][7][8][9]

Fmoc Group 265, 290, 301

~17,500

(265nm)~5,800

(290nm)

Distinctive multi-peak

structure.[2] The 301

nm shoulder is

characteristic.

Fmoc-Trp-ol 265, 282, 290, 301 Summation

The Indole peak at

280 nm merges with

the Fmoc peak at 290

nm, creating a broad,

high-intensity region.

The "Masking Effect" at 280 nm
Researchers often attempt to quantify Fmoc-tryptophanol using the standard protein

wavelength of 280 nm. This is a methodological error. At 280 nm, both the Fmoc group and the

Indole ring absorb strongly.

Result: The extinction coefficient at 280 nm (

) is significantly higher than that of free tryptophan, often exceeding 10,000 M⁻¹cm⁻¹.

Risk: Using the standard Tryptophan

(5,579 M⁻¹cm⁻¹) will result in a gross underestimation of concentration (by factor of ~2).

The Quantification Window (301 nm)
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The most reliable wavelength for quantifying Fmoc-tryptophanol without interference from the

indole ring is 301 nm.

Mechanism: Tryptophan absorbance drops to near zero >295 nm.

Utility: Absorbance at 301 nm is solely attributable to the Fmoc moiety, allowing for

stoichiometric calculation of the molecule regardless of the tryptophan side-chain status.

Part 2: Comparative Analysis & Visualization
Spectral Logic Diagram
The following diagram illustrates how the final spectrum is derived and where the quantification

windows lie.

Free Tryptophan
(Indole)

Fmoc-Tryptophanol
(Combined Spectrum)

Contributes
ε ~5,600

λ = 301 nm
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No Absorbance

Fmoc Group
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High Absorbance
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Moderate Absorbance
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Click to download full resolution via product page

Figure 1: Spectral decomposition showing the overlap at 280 nm and the specificity of the 301

nm window.

Solvent Compatibility Guide
Solvent choice drastically shifts the

and cutoff points.
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Solvent Cutoff (nm) Suitability Notes

Methanol (MeOH) 205 High

Excellent solubility for

Fmoc-Trp-ol; clear UV

window.

DMF 268 Medium

Good solubility, but

DMF absorbs strongly

below 270 nm,

masking the primary

Fmoc peak (265 nm).

Use only for >280 nm

analysis.

Water 190 Low

Fmoc-tryptophanol is

hydrophobic and

poorly soluble in

water. Requires co-

solvent (e.g.,

DMSO/Water).

Part 3: Experimental Protocol (Self-Validating)
This protocol describes the determination of the Molar Extinction Coefficient (

) for your specific batch of Fmoc-tryptophanol. This is required for GMP/GLP compliance as

can vary slightly based on solvent purity and temperature.

Materials
Analyte: Fmoc-L-tryptophanol (High Purity >98%).

Solvent: HPLC-grade Methanol (MeOH).

Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Workflow Diagram
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1. Prepare Stock Solution
(1 mM in MeOH)

2. Serial Dilution
(10, 20, 40, 60, 80, 100 µM)

4. Spectral Scan
(220 nm - 350 nm)

3. Baseline Correction
(Pure MeOH)

Reference

5. Linear Regression
(Abs vs. Conc)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for determining the molar extinction coefficient.

Step-by-Step Methodology
Stock Preparation: Accurately weigh 4.26 mg of Fmoc-tryptophanol (MW ≈ 426.5 g/mol )

and dissolve in 10 mL of MeOH to create a ~1.0 mM stock solution.

Dilution Series: Prepare at least 5 dilutions ranging from 10 µM to 100 µM.

Validation Check: Ensure the solution is perfectly clear. Turbidity indicates precipitation

and will scatter light, invalidating the Beer-Lambert law.

Blanking: Zero the spectrophotometer using pure MeOH.

Measurement: Scan each dilution from 220 nm to 350 nm.

Data Analysis:
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Extract Absorbance (

) at 301 nm.[2][4]

Plot

(y-axis) vs. Concentration in M (x-axis).

Calculate the slope.[10] The slope =

(M⁻¹cm⁻¹).[2]

Acceptance Criteria:

value of the regression line must be >0.999.

Part 4: Standard Reference Data
Use these values as a baseline for comparison. Deviations >5% suggest impurities (e.g., free

fluorene or free tryptophan).

Table 1: Reference Extinction Coefficients (in Methanol)

Wavelength
Theoretical

(M⁻¹cm⁻¹)

Origin of
Absorbance

Application

265 nm ~20,000 - 22,000
Fmoc (Major) + Indole

(Minor)

Sensitivity (Low

Conc.)

280 nm ~11,000 - 12,000
Fmoc + Indole

(Overlap)
Avoid for Quant

289 nm ~6,000 - 6,500 Fmoc (Peak) Identification

301 nm ~7,600 - 7,800 Fmoc (Shoulder)
Quantification

Standard

Note: Values derived from the additivity of Fmoc-Gly-OH and Tryptophan spectra in methanolic

solution.
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Part 5: Troubleshooting & Integrity Checks
The "Red Shift" Check
If your spectrum shows a significant peak shift to >305 nm or broadening at 320 nm, this

indicates Fmoc cleavage.

Cause: Presence of trace bases (amines) in the solvent causing removal of the Fmoc group

and formation of dibenzofulvene.[11]

Solution: Ensure solvents are acid-free or neutral. Avoid prolonged storage in DMF.

Purity Calculation
To quickly assess if your sample is Free Tryptophan or Fmoc-Tryptophanol without running

HPLC: Calculate the Ratio (

):

Fmoc-Tryptophanol:

(Due to strong Fmoc peak at 265 nm).

Free Tryptophan:

(Indole peaks at 280 nm; lower at 265 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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